3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key intermediate in the synthesis of Ibrutinib [, , , , , , ]. Ibrutinib, also known by its brand name Imbruvica, is a medication used for the treatment of certain cancers (B-cell cancers). While the final drug has therapeutic applications, this document focuses solely on the scientific research applications of the intermediate compound itself.
The synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a multi-step process. A common starting point is the reaction of 4-phenoxybenzoic acid with a suitable reagent to form a pyrazole ring. The resulting intermediate is then subjected to a series of reactions, includingamination and cyclization, to yield the final compound. [, , , , , , ]
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an aromatic heterocyclic compound. Its structure consists of a pyrazolo[3,4-d]pyrimidine core substituted at the 3-position with a 4-phenoxyphenyl group and an amino group at the 4-position. This unique arrangement of functional groups contributes to its reactivity and potential for further chemical modification. [, , , , , , ]
While 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine itself is not known to have any specific biological activity, its derivative, Ibrutinib, functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK plays a crucial role in B cell receptor signaling, and its inhibition disrupts the growth and survival of malignant B cells.
The primary application of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is as a crucial intermediate in the synthesis of Ibrutinib [, , , , , , ]. It serves as a scaffold upon which further modifications are made to obtain the desired pharmacological properties of the final drug molecule.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4